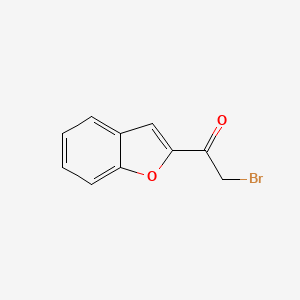

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

説明

Significance of Benzofuran (B130515) Derivatives in Medicinal Chemistry and Synthetic Products

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural motif found in numerous natural products, pharmaceuticals, and polymers. bohrium.comnih.gov Derivatives of this core structure are of great interest to medicinal chemists and pharmacologists due to their wide spectrum of pronounced biological activities. nih.gov The versatility of the benzofuran scaffold has led to the discovery of lead molecules for various disease conditions. nih.gov

The biological and pharmacological relevance of benzofuran derivatives is extensive. bohrium.com They have been reported to exhibit a wide range of activities, including:

Antimicrobial agents: Many benzofuran derivatives have shown efficacy against various bacteria and fungi. bohrium.com

Enzyme inhibitors and activators: They can inhibit enzymes such as tyrosinase and thrombin, or act as activators for enzymes like AMPK and glucokinase. bohrium.com

Anti-inflammatory agents: Novel benzofuran derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some acting as COX-1/COX-2 inhibitors. bohrium.com

Anticancer agents: The benzofuran moiety is present in compounds that have demonstrated potential antitumor activity, for instance, by inhibiting tubulin polymerization. scilit.comscispace.com

Antiviral and antioxidant agents: The structural framework is also associated with antiviral and antioxidant properties. bohrium.comnih.gov

The broad applicability of these compounds in medicinal chemistry continually drives research into new synthetic routes and catalytic strategies to construct the benzofuran nucleus. nih.govresearchgate.net

Historical Context of Furan Compounds

The history of furan compounds, the simpler heterocyclic core from which benzofurans are derived, dates back to the 18th century. Furan itself is an aromatic heterocyclic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. wikipedia.orgbritannica.com

The timeline of key discoveries in furan chemistry includes:

1780: The first furan derivative to be described was 2-furoic acid, by Carl Wilhelm Scheele. wikipedia.orgutripoli.edu.ly

1831-1840: Another important derivative, furfural, was reported by Johann Wolfgang Döbereiner in 1831 and later characterized by John Stenhouse. wikipedia.org The name "furfural" comes from the Latin word furfur, meaning bran, which is a common source for its production. wikipedia.org

1870: Furan itself was first prepared by Heinrich Limpricht, who initially named it "tetraphenol". wikipedia.org In the same year, W. H. Perkin synthesized the benzofuran ring for the first time. nih.gov

Furfural, which can be produced from the dehydration of sugars found in agricultural byproducts like corn cobs and oat hulls, became a key feedstock for other furan derivatives. britannica.comwikipedia.org Many sugars, such as ribose and deoxyribose found in nucleic acids, naturally exist in a molecular form called a furanose, which contains a tetrahydrofuran (B95107) ring system. britannica.com The discovery and synthesis of these foundational compounds paved the way for the development of a vast array of furan and benzofuran derivatives, including 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One, used in modern chemical research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1-benzofuran-2-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRNCBWTEDOAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370729 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23489-36-3 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-2-yl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 1 Benzofuran 2 Yl 2 Bromoethan 1 One

Direct Bromination of 2-Acetylbenzofuran (B162037)

The synthesis of 1-(1-benzofuran-2-yl)-2-bromoethan-1-one is frequently achieved through the direct bromination of its precursor, 2-acetylbenzofuran. This electrophilic substitution reaction targets the alpha-carbon of the ketone group.

Reaction Conditions and Reagents

The direct bromination of 2-acetylbenzofuran can be performed using various brominating agents and solvent systems. A common method involves the use of phenyltrimethylammonium (B184261) tribromide (PTT) in acetic acid. researchgate.net The kinetics of this reaction indicate a first-order relationship with respect to 2-acetylbenzofuran. researchgate.net The probable mechanism involves the enol form of the ketone attacking the bromine source. researchgate.net

Alternative conditions for similar brominations on related benzofuran (B130515) structures have also been reported. For instance, N-bromosuccinimide (NBS) in dry carbon tetrachloride, with a catalytic amount of benzoyl peroxide, has been used to brominate the methyl group of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives. mdpi.com Another approach for brominating a related compound, coumaran-2-one, employed a dioxane complex of bromine in ether at room temperature. researchgate.net

| Reagent/Solvent System | Substrate | Description |

| Phenyltrimethylammonium tribromide (PTT) in Acetic Acid | 2-Acetylbenzofuran | A method studied for its reaction kinetics, resulting in the corresponding 2-bromoacetyl benzofurans. researchgate.net |

| N-Bromosuccinimide (NBS) in Carbon Tetrachloride | 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | Used with a catalytic amount of benzoyl peroxide under reflux conditions for 24–48 hours to obtain bromomethyl derivatives. mdpi.com |

| Dioxane complex of bromine in Ether | Coumaran-2-one | Effective brominating agent at laboratory temperature for the position adjacent to the carbonyl group. researchgate.net |

Monitoring Reaction Progress

The progress of the bromination reaction is crucial to ensure the complete conversion of the starting material and to minimize the formation of byproducts. Thin-Layer Chromatography (TLC) is a standard technique used for this purpose. mdpi.comnih.gov By spotting the reaction mixture on a TLC plate (such as Silica (B1680970) gel 60 F254) and eluting with an appropriate solvent system, the disappearance of the starting material spot (2-acetylbenzofuran) and the appearance of the product spot can be visualized, often under UV light. mdpi.comnih.gov The reaction is considered complete when TLC monitoring shows the full consumption of the starting benzofuran. mdpi.com

Purification Techniques

Once the reaction is complete, the crude product, this compound, must be purified to remove unreacted reagents and byproducts. A widely used method for purification is silica gel column chromatography. mdpi.com For related brominated benzofuran derivatives, residues were purified using silica gel column chromatography with an eluent such as hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297). mdpi.com In other syntheses of benzofuran derivatives, column chromatography using an ethyl acetate and petroleum ether mixture has also been employed to yield the desired compound. nih.gov

Alternative Synthetic Routes

Beyond the direct bromination of 2-acetylbenzofuran, other methods have been documented for the preparation of this and structurally similar compounds.

Literature-Reported Procedures for Preparation

Scientific literature details several routes for synthesizing benzofuran structures, which are the core of the target compound. The preparation of the starting 2-acetylbenzofuran itself can be achieved through various means. One established method is the Rap-Stoermer reaction, a base-mediated process involving salicylaldehydes or ortho-hydroxy acetophenones and α-halo ketones. researchgate.net

Chemical Reactivity and Derivatization Strategies Involving 1 1 Benzofuran 2 Yl 2 Bromoethan 1 One

Role as a Key Intermediate in Organic Synthesis

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one is a valuable intermediate in the field of organic synthesis, primarily utilized in the construction of more complex benzofuran-containing molecules. The benzofuran (B130515) core is a significant heterocyclic system found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties. The reactivity of the α-bromoketone functionality in this compound allows for a variety of chemical transformations, making it a versatile building block for medicinal chemistry and materials science.

The presence of the bromine atom adjacent to the carbonyl group makes the methylene (B1212753) carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its utility in forming new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of diverse derivatives. Its role as a precursor is crucial in the development of novel compounds with potential therapeutic applications.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical reactivity of this compound. In these reactions, a nucleophile replaces the bromide ion, which is a good leaving group. This process allows for the introduction of a wide array of functional groups onto the ethanone (B97240) side chain of the benzofuran scaffold.

Reactions with Carboxylic Acids to Form Benzofuranyl Esters.nih.govnih.govresearchgate.net

A significant application of this compound is its reaction with carboxylic acids to produce benzofuranyl esters. nih.govnih.govresearchgate.net These reactions typically proceed via a nucleophilic attack of the carboxylate anion on the α-carbon, displacing the bromide. A series of novel 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates have been synthesized in high purity and good yields under mild conditions. nih.govnih.gov These synthesized esters have been characterized and screened for their antimicrobial and antioxidant activities. nih.govnih.gov

Conditions (e.g., Anhydrous Potassium Carbonate in DMF).nih.govnih.govresearchgate.net

The formation of benzofuranyl esters from this compound and carboxylic acids is commonly facilitated by the presence of a base in a suitable solvent. nih.govnih.govresearchgate.net Anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) is a frequently employed condition for this transformation. nih.govnih.gov The potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. DMF serves as a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the carboxylate and promoting the substitution reaction. The reaction is typically stirred at room temperature for a few hours. nih.gov

Table 1: Synthesis of Benzofuranyl Esters

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Conditions | Product |

|---|

Reactions with Sulfinates to Form Sulfones

The reaction of this compound with sulfinate salts (RSO2Na) leads to the formation of sulfones. This reaction is a reliable method for introducing a sulfonyl group into organic molecules. The sulfinate anion acts as a potent nucleophile, attacking the electrophilic carbon and displacing the bromide ion. This synthesis provides a route to a variety of benzofuran-containing sulfones, which are of interest for their potential biological activities.

Reactions with Thiosemicarbazide (B42300).mdpi.comresearchgate.net

This compound can react with thiosemicarbazide to form various heterocyclic derivatives. mdpi.comresearchgate.net Thiosemicarbazide is a polyfunctional nucleophile, and the reaction can proceed through different pathways depending on the reaction conditions. Typically, the initial step involves the nucleophilic attack of one of the nitrogen atoms or the sulfur atom on the α-carbon of the bromoethanone. Subsequent cyclization reactions can lead to the formation of thiazoles, thiadiazines, or other complex heterocyclic systems. These products are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Reactions with Hydrazinylbenzenesulfonamide

The reaction between this compound and hydrazinylbenzenesulfonamide derivatives can be used to synthesize novel hybrid molecules. The hydrazine (B178648) moiety of the hydrazinylbenzenesulfonamide acts as the nucleophile, attacking the carbon bearing the bromine atom. This initial substitution can be followed by further reactions, such as cyclization, to form stable heterocyclic structures incorporating both the benzofuran and sulfonamide motifs. These compounds are explored for their potential as bioactive agents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anhydrous Potassium Carbonate |

| Dimethylformamide (DMF) |

| Benzofuranyl Esters |

| Sulfones |

| Thiosemicarbazide |

| Hydrazinylbenzenesulfonamide |

| Carboxylic Acids |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. This compound is an ideal substrate for such reactions.

One-Pot Synthesis of Thiazole (B1198619) and Dihydropyrazole Derivatives

The synthesis of thiazole derivatives can be efficiently achieved through the Hantzsch thiazole synthesis, a classic MCR. nih.govchemhelpasap.comorganic-chemistry.org In this reaction, the α-bromo ketone, this compound, reacts with a thioamide, such as thiourea (B124793), in a one-pot procedure. researchgate.netyoutube.com The reaction proceeds via initial S-alkylation of the thiourea by the α-bromo ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole ring. This method is known for its high yields and operational simplicity. chemhelpasap.com

The general scheme for the Hantzsch synthesis involving this compound is presented below:

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| This compound | Thiourea | 2-Amino-4-(1-benzofuran-2-yl)thiazole | Hantzsch Thiazole Synthesis |

| This compound | Thioamides (R-CSNH₂) | 2-Substituted-4-(1-benzofuran-2-yl)thiazole | Hantzsch Thiazole Synthesis |

While the direct one-pot synthesis of dihydropyrazoles from this specific α-bromo ketone is less commonly documented, a plausible pathway involves its conversion to an intermediate that can then participate in a cyclocondensation reaction. For instance, reaction of the α-bromo ketone with a base could generate a benzofuran-containing chalcone-like intermediate, which could then react with hydrazine derivatives to form the dihydropyrazole ring system.

Synthesis of Imidazolium (B1220033) Hybrids

The reactive bromine atom in this compound makes it an excellent electrophile for the N-alkylation of imidazole (B134444) and its derivatives. nih.govresearchgate.net This reaction provides a direct route to the synthesis of novel imidazolium salts hybridized with a benzofuran moiety. The reaction involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the α-carbon bearing the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. google.com The resulting products are quaternary imidazolium salts, which are of interest in various fields, including as ionic liquids and biologically active compounds. nih.gov

The general reaction can be summarized as follows:

| Benzofuran Substrate | Nucleophile | Product Class | Reaction Type |

| This compound | Imidazole | Imidazolium Salt | N-Alkylation |

| This compound | Substituted Imidazoles | Substituted Imidazolium Salt | N-Alkylation |

Cascade Reactions and Stereoselective Synthesis

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly efficient for building molecular complexity. This compound is a suitable precursor for initiating such cascades, particularly in stereoselective synthesis.

Eschenmoser Coupling Reaction

The Eschenmoser coupling reaction is a powerful method for carbon-sulfur bond cleavage and carbon-carbon bond formation. This reaction typically involves the treatment of an α-thioiminium salt with a suitable thiophile and base. The necessary α-thioiminium salt can be readily prepared from this compound by reacting it with a thioamide. The initial step is the S-alkylation of the thioamide. The resulting intermediate, in the presence of a phosphine (B1218219) thiophile and a base, undergoes a sulfide (B99878) contraction process, extruding sulfur and forming a new C-C bond to yield a β-enaminocarbonyl compound.

Michael Addition/Cross-Benzoin Cascade Reactions for Beta-Oxo Sulfones

The synthesis of β-oxo sulfones from this compound can be envisioned through a multi-step sequence initiated by a Michael addition. First, the α-bromo ketone can be converted into the corresponding α,β-unsaturated ketone, 1-(1-benzofuran-2-yl)prop-2-en-1-one, via dehydrobromination with a non-nucleophilic base. libretexts.orglibretexts.org This enone is an excellent Michael acceptor.

The subsequent key step is the conjugate addition (Michael addition) of a sulfinate salt, such as sodium benzenesulfinate, to the enone. acs.org This 1,4-addition reaction forms a new carbon-sulfur bond and generates an enolate intermediate, which upon protonation yields the desired β-oxo sulfone. researchgate.netmdpi.com While this sequence effectively produces β-oxo sulfones, the specific involvement of a "cross-benzoin" cascade in this particular transformation is a more specialized pathway. The Michael addition of sulfinates to enones is a well-established and reliable method for constructing this functional group. beilstein-journals.orgrsc.org

| Intermediate | Nucleophile | Product Class | Key Reaction |

| 1-(1-Benzofuran-2-yl)prop-2-en-1-one | Sodium Sulfinate (RSO₂Na) | β-Oxo Sulfone | Michael Addition |

Asymmetric Synthesis of Beta-Dialkylamino Alcohols via Ru-Catalyzed Transfer Hydrogenation

A highly effective and stereoselective route to chiral β-dialkylamino alcohols utilizes this compound as the starting material in a two-step process. researchgate.net

Step 1: Synthesis of the α-Dialkylamino Ketone The first step involves a nucleophilic substitution reaction where the α-bromo ketone is treated with a secondary amine (e.g., dimethylamine, diethylamine). The amine displaces the bromide, forming the corresponding α-dialkylamino ketone, 1-(1-benzofuran-2-yl)-2-(dialkylamino)ethan-1-one.

Step 2: Asymmetric Transfer Hydrogenation (ATH) The prochiral α-dialkylamino ketone is then subjected to asymmetric transfer hydrogenation (ATH). researchgate.net This reaction typically employs a ruthenium catalyst, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), with a hydrogen source like a formic acid/triethylamine mixture or isopropanol. nih.gov The chiral catalyst facilitates the highly enantioselective reduction of the ketone to the corresponding chiral β-dialkylamino alcohol. This method provides access to valuable chiral building blocks with high enantiomeric excess (ee). rsc.org

| Reaction Step | Substrate | Reagents | Product |

| 1 | This compound | Secondary Amine (R₂NH) | 1-(1-Benzofuran-2-yl)-2-(dialkylamino)ethan-1-one |

| 2 | 1-(1-Benzofuran-2-yl)-2-(dialkylamino)ethan-1-one | Ru-catalyst (e.g., Ru/TsDPEN), H-source | Chiral 1-(1-Benzofuran-2-yl)-2-(dialkylamino)ethan-1-ol |

Structural Elucidation and Conformational Analysis of Derivatives

X-ray Crystallography Studies

X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, angles, and the spatial arrangement of atoms. Studies on various derivatives of 1-(1-benzofuran-2-yl)ethanone have revealed key structural features, including detailed crystal packing and intermolecular interactions.

The crystallographic data for several derivatives provide a window into their solid-state structures. For instance, two oxime derivatives, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime (I) and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime (II), have been characterized. Compound (I) crystallizes in the monoclinic P21/c space group, while compound (II) adopts a triclinic system with the P-1 space group. researchgate.net Another derivative, 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime, was found to crystallize in the monoclinic P21/n system. researchgate.net These analyses confirm the fundamental molecular connectivity and provide the basis for understanding their conformational and packing arrangements.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | V (ų) | Z |

|---|---|---|---|---|---|---|

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime (I) | C₁₉H₁₈BrNO₂ | Monoclinic | P2₁/c | - | - | 4 researchgate.net |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime (II) | C₂₇H₂₄BrNO₃ | Triclinic | P-1 | - | - | 2 researchgate.net |

| 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime | C₁₇H₁₃F₂NO₂ | Monoclinic | P2₁/n | a = 7.3665 Å, b = 17.0314 Å, c = 11.2047 Å, β = 90.020° | 1405.76 | 4 researchgate.net |

| 1-(1-Benzofuran-2-yl)-2-chloroethanone | C₁₀H₇ClO₂ | Crystal structure determined, but specific parameters not detailed in the provided search results. researchgate.net |

The crystal packing of these derivatives is significantly influenced by a network of non-covalent interactions. In the crystal structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime (I), molecules form a dimeric arrangement around an inversion center through O-H···N intermolecular hydrogen bonds. researchgate.net Its derivative, compound (II), forms a one-dimensional infinite chain via C–H···O hydrogen bonds. researchgate.net The crystal structures of both are further stabilized by weak C-H···O, C-H···π, and π···π interactions, which organize the molecules into a two-dimensional network. researchgate.net

In the case of 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime, the molecular packing is stabilized by C7—H7···F22i non-classical intermolecular hydrogen bonds, linking the molecules into chains. researchgate.net Similarly, the structure of 1-(1-Benzofuran-2-yl)-2-chloroethanone features C—H···O contacts. researchgate.net This compound also exhibits π–π interactions between molecules related by a center of symmetry, with a distance of 3.785 (3) Å between the centroids of the furan (B31954) rings. researchgate.net These varied interactions are crucial in dictating the supramolecular architecture of these compounds in the solid state. nih.govresearchgate.net

Conformational analysis reveals the preferred spatial arrangement of the molecules. The oxime derivatives (I) and (II) both adopt a Z conformation. researchgate.net In contrast, 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime exists in an E configuration, which was confirmed through its crystal structure investigation. researchgate.net The planarity of the benzofuran ring system is a common feature in these derivatives. researchgate.netresearchgate.netresearchgate.net

Specific torsion angles define the orientation of substituents relative to the core structure. For the O-(2,6-difluorobenzyl)oxime derivative, key torsion angles include C2—C10—N12—O13 at 178.89 (9)° and C10—N12—O13—C14 at 176.13 (10)°, indicating a relatively planar arrangement along this chain. researchgate.net The dihedral angle between the planar benzofuran system and the phenyl ring in this molecule is 61.70 (4)°. researchgate.net In 1-(1-Benzofuran-2-yl)-2-(phenyl-sulfonyl)ethanone, the dihedral angle between the benzofuran and benzene (B151609) rings is 24.81 (6)°. nih.gov For 1-(1-Benzofuran-2-yl)-2-chloroethanone, the chloromethylene moiety is nearly co-planar with the ring system, as shown by the C2—C8—C9—Cl1 torsion angle of -176.1 (2)°. researchgate.net

Spectroscopic Characterization (Excluding Basic Identification)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the derivatives, corroborating the findings from X-ray diffraction.

The structures of newly synthesized derivatives are routinely confirmed by a combination of spectroscopic methods. nih.govresearchgate.net In the IR spectra of N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide derivatives, C=O stretching bands are observed between 1635-1644 cm⁻¹. nih.gov For (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, a strong absorption band for the C=O group appears at 1689 cm⁻¹. mdpi.com

¹H-NMR spectra provide detailed information on the proton environment. For the aforementioned nicotinamide (B372718) derivatives, the NH proton of the benzofuran ring appears as a singlet at δ 10.20-10.70 ppm, while the methyl group on the benzofuran ring shows a singlet at δ 2.55-2.58 ppm. nih.gov In the triazole-carbohydrazide derivative, the methoxy (B1213986) protons are observed as a singlet at 3.82 ppm, and an exchangeable NH proton signal appears at 10.71 ppm. mdpi.com

¹³C-NMR spectroscopy complements the proton data. For the triazole-carbohydrazide derivative, the C=O and C=N-NH carbons resonate at 162.4 ppm and 160.0 ppm, respectively. mdpi.com For a series of 6-methoxy- and 6-fluoro-benzofuran derivatives, detailed ¹H-NMR and ¹³C-NMR data have been fully assigned, confirming their proposed structures. nih.gov

| Compound Type | Technique | Characteristic Signal / Frequency | Reference |

|---|---|---|---|

| Nicotinamide Derivatives | FTIR | C=O stretching: 1635-1644 cm⁻¹ | nih.gov |

| ¹H-NMR | NH proton: δ 10.20-10.70 ppm; CH₃ proton: δ 2.55-2.58 ppm | nih.gov | |

| Triazole-Carbohydrazide Derivative | FTIR | C=O stretching: 1689 cm⁻¹ | mdpi.com |

| ¹H-NMR | OCH₃ protons: δ 3.82 ppm; NH proton: δ 10.71 ppm | mdpi.com | |

| ¹³C-NMR | C=O carbon: 162.4 ppm; C=N-NH carbon: 160.0 ppm | mdpi.com | |

| 6-Fluoro-2-((4-methoxybenzyl)sulfinyl)benzofuran | ¹³C-NMR | δ: 162.08 (d, J = 245.6 Hz), 159.81, 156.40 (d, J = 13.5 Hz), 154.24, etc. | nih.gov |

Computational Chemistry and Reaction Mechanism Studies

Molecular Docking and Binding Affinity Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is vital in structure-based drug design for exploring the interactions between a ligand and its target protein. orientjchem.org For benzofuran (B130515) derivatives, molecular docking studies have been employed to elucidate their potential as therapeutic agents by identifying their binding modes and affinities for various biological targets.

While specific docking studies for 1-(1-benzofuran-2-yl)-2-bromoethan-1-one are not extensively detailed in the available literature, research on analogous benzofuran structures provides a strong indication of its potential interactions. For instance, various benzofuran derivatives have been docked against enzymes like dihydrofolate reductase (DHFR), a target in antibacterial therapy, and protein kinases involved in cancer pathways. nih.govnih.gov These studies often reveal that the benzofuran scaffold can form crucial hydrogen bonds and hydrophobic interactions within the active sites of target proteins. nih.govnih.gov

The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the stability of the ligand-protein complex. Lower binding energy values suggest a more stable interaction. For a series of novel benzofuran derivatives, docking scores have been shown to correlate with their observed biological activity. researchgate.net The brominated acetyl group in this compound is a reactive electrophile, suggesting it could potentially form covalent bonds with nucleophilic residues (like cysteine) in an enzyme's active site, a mechanism that can be explored through specialized covalent docking simulations.

Table 1: Representative Binding Affinity Data for Benzofuran Derivatives Against DHFR

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Example) |

|---|---|---|---|

| Benzofuran Derivative A | -8.5 | 0.45 | Leu28, Asp27, Phe31 |

| Benzofuran Derivative B | -9.2 | 0.18 | Ser59, Ile50, Pro55 |

| Benzofuran Derivative C | -7.9 | 1.20 | Val115, Ala7, Tyr100 |

Note: This table is illustrative, based on typical data from studies on various benzofuran derivatives targeting enzymes like DHFR. nih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, vibrational frequencies, and the distribution of electron density, which are fundamental to understanding a molecule's reactivity and spectroscopic characteristics. researchgate.net

For the benzofuran scaffold, DFT studies using basis sets like 6-31G(d,p) have been performed to optimize the molecular geometry and compare calculated bond lengths and angles with experimental data from X-ray diffraction. researchgate.net Such studies confirm a pseudo-planar geometry for the benzofuran ring system.

Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Calculated Quantum Chemical Properties for a Benzofuran Carboxylic Acid Analog

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 Debye |

Note: Data is representative for a benzofuran analog, calculated using the B3LYP/6-31G(d,p) level of theory. researchgate.net

Mechanistic Insights into Reaction Pathways

The synthesis of this compound typically involves a two-stage process: the formation of the 1-(benzofuran-2-yl)ethan-1-one precursor, followed by α-bromination.

Formation of the Benzofuran Ring : The benzofuran core is often synthesized via classical methods such as the reaction between a salicylaldehyde (B1680747) and a chloroacetone (B47974) in the presence of a base like potassium carbonate. nih.gov The mechanism involves the deprotonation of the phenolic hydroxyl group, followed by a Williamson ether synthesis-type reaction with chloroacetone. An subsequent intramolecular aldol-type condensation and dehydration leads to the formation of the furan (B31954) ring fused to the benzene (B151609) ring. nih.gov

α-Bromination : The key step to obtain the target compound is the regioselective bromination at the carbon adjacent to the carbonyl group (the α-carbon). This is typically achieved by reacting 1-(benzofuran-2-yl)ethan-1-one with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄), often with a radical initiator like benzoyl peroxide. mdpi.com The reaction proceeds via a radical mechanism or can be acid-catalyzed, leading to the formation of an enol or enolate intermediate. This intermediate then attacks the bromine source, resulting in the selective substitution of a hydrogen atom on the methyl group with a bromine atom. mdpi.com This transformation yields the final product, this compound. researchgate.net

Biological and Pharmacological Research Applications Excluding Dosage and Administration

Antimicrobial Activities

Research has prominently featured 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One as a key starting material for the synthesis of novel antimicrobial agents. Its chemical structure allows for the facile introduction of the benzofuran (B130515) moiety into various heterocyclic systems, a feature that has been exploited to generate compounds with significant antibacterial and antifungal efficacy.

Antibacterial Efficacy

A notable application of this compound is in the synthesis of a series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. These synthesized compounds have demonstrated promising activity against a panel of pathogenic bacteria. Studies indicate that these derivatives show good antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The specific bacterial strains and the observed efficacy of the derivative series are summarized in the table below.

Table 1: Antibacterial Efficacy of Thiazolidinone Derivatives

| Bacterial Strain | Type | Reported Efficacy |

|---|---|---|

| Escherichia coli | Gram-Negative | Good |

| Pseudomonas aeruginosa | Gram-Negative | Good |

| Staphylococcus aureus | Gram-Positive | Good |

| Streptococcus pyogenes | Gram-Positive | Good |

Antifungal Properties

The same series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, synthesized using this compound, has also been evaluated for its antifungal properties. The compounds were reported to possess good activity against several fungal organisms, highlighting the versatility of the benzofuran-thiazolidinone scaffold in combating microbial infections. The antifungal screening results are detailed in the table below.

Table 2: Antifungal Properties of Thiazolidinone Derivatives

| Fungal Strain | Reported Efficacy |

|---|---|

| Aspergillus flavus | Good |

| Aspergillus fumigatus | Good |

| Penicillium marneffei | Good |

| Trichophyton mentagrophytes | Good |

Antioxidant Studies

While the benzofuran nucleus is a component of many molecules with known antioxidant effects, specific experimental data on the antioxidant capacity of this compound or its direct derivatives, as measured by standard in-vitro assays, is limited in the available scientific literature. However, theoretical studies provide insight into the potential antioxidant activity of the types of derivatives synthesized from this precursor.

DPPH Radical Scavenging Assay

No direct experimental results from DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays for derivatives of this compound were found. However, computational research using density functional theory (DFT) has been conducted on the benzofuran thiazolidinone derivatives that are synthesized from this bromo-compound. scholarena.com These theoretical studies explored their free-radical scavenging activity, which is the principle behind the DPPH assay. scholarena.com The studies suggest that the primary mechanism for this activity would be Hydrogen Atom Transfer (HAT). scholarena.com The research predicted that certain derivatives, based on their bond dissociation enthalpy (BDE) values, could possess antioxidant properties comparable to the standard antioxidant Trolox. scholarena.com Specifically, a derivative labeled '4d' in the study was predicted to be the most active among the series. scholarena.com

Ferric Reducing Antioxidant Power (FRAP) Assay

There is no available research data detailing the evaluation of this compound or its direct derivatives using the Ferric Reducing Antioxidant Power (FRAP) assay.

Metal Chelating Activity

There is no available research data concerning the metal chelating activity of this compound or its direct derivatives.

Anti-inflammatory and Analgesic Properties

Benzofuran derivatives have been recognized for their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net Research into various substituted benzofurans has demonstrated their capacity to mitigate inflammatory responses and alleviate pain. For instance, a study on (5-Bromobenzofuran-2-yl)(phenyl)methanone derivatives showed that some of these compounds exhibited moderate anti-inflammatory activity when compared to the standard drug Diclofenac sodium in a carrageenan-induced rat paw edema model. jchps.com Another study focusing on benzofuran pyrazole (B372694) derivatives identified several compounds with significant analgesic and anti-inflammatory effects. bohrium.com Specifically, compounds 4d, 4h, and 5d from this series showed promising anti-inflammatory activity with a percentage of protection ranging from 66.62% to 72.23%, while compounds 5d, 5g, and 5h displayed notable analgesic activity with a protection percentage between 50.49% and 60.53% in acetic acid-induced writhing tests. bohrium.com These findings underscore the potential of the benzofuran nucleus, particularly with bromo-substitutions, in the development of new anti-inflammatory and analgesic drugs. jchps.combohrium.com

Anticancer Research

The anticancer potential of benzofuran derivatives is an area of extensive research, with studies exploring various mechanisms of action, including enzyme inhibition and cytotoxicity against various cancer cell lines. nih.govnih.gov The introduction of a bromine atom into the benzofuran structure has been noted to often enhance cytotoxic potential. nih.gov

Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial enzymes in cancer cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. research-nexus.net A study on newly synthesized benzofuran derivatives identified a compound, referred to as Compound 8, which demonstrated a dual inhibitory effect on both PI3K and VEGFR-2. research-nexus.netresearchgate.net This compound exhibited potent inhibition of PI3K with an IC50 value of 2.21 nM and of VEGFR-2 with an IC50 value of 68 nM. research-nexus.netresearchgate.net The inhibitory action on these two key pathways suggests a multi-faceted approach to curbing cancer progression.

Table 1: Inhibitory Activity of Benzofuran Derivative (Compound 8) against PI3K and VEGFR-2

| Enzyme | IC50 (nM) |

|---|---|

| PI3K | 2.21 |

Data sourced from a study on dual PI3K/VEGFR-2 inhibitors. research-nexus.netresearchgate.net

The cytotoxic effects of benzofuran derivatives have been evaluated against a panel of human cancer cell lines. In one study, a series of benzofuran derivatives showed promising inhibitory potency against HePG2 (hepatocellular carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), and PC3 (prostate cancer) cell lines. nih.govscispace.com One particular benzofuranyl thiosemicarbazone derivative, Compound 8, showed significant activity against HePG2 and HeLa cell lines with IC50 values of 9.73 µM and 7.94 µM, respectively. rsc.org Another study highlighted a brominated benzofuran derivative that displayed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

Table 2: Cytotoxic Activity of Selected Benzofuran Derivatives against Various Cancer Cell Lines

| Compound | HePG2 (IC50 µM) | MCF-7 (IC50 µM) | HeLa (IC50 µM) | PC3 (IC50 µM) |

|---|---|---|---|---|

| Benzofuran Derivative 32a | 8.49 | - | 6.55 | 4.0 |

| Benzofuran Derivative 32b | 16.72 | - | 13.14 | 8.99 |

This table presents a selection of data from studies on the anticancer activity of benzofuran derivatives. nih.govscispace.comrsc.org

Carbonic anhydrases IX and XII are tumor-associated enzymes that play a role in pH regulation and are considered targets for anticancer therapies. unifi.itnih.gov Research on a novel series of aromatic bis-ureido-substituted benzenesulfonamides, which can be related to the broader class of compounds containing benzofuran-like structures, showed effective inhibition of these isoforms. nih.gov Several of these compounds inhibited hCA IX and hCA XII with inhibition constants (Ki) in the nanomolar range. nih.gov For instance, one compound in the series demonstrated Ki values of 6.73 nM and 7.39 nM against hCA IX and hCA XII, respectively. Another promising derivative showed Ki values of 8.92 nM and 5.02 nM against the same enzymes. nih.gov These findings indicate that specifically designed sulfonamide derivatives incorporating features reminiscent of the benzofuran scaffold can be potent inhibitors of these cancer-related enzymes.

Table 3: Inhibition Constants (Ki) of Selected Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA IX (Ki nM) | hCA XII (Ki nM) |

|---|---|---|

| Compound 11 | 6.73 | 7.39 |

Data from a study on novel benzenesulfonamides as carbonic anhydrase inhibitors. nih.gov

Antiviral Properties

The benzofuran scaffold has also been investigated for its antiviral potential. researchgate.netnih.govrsc.org A study involving newly synthesized benzofuran derivatives evaluated their in vitro activity against a range of DNA and RNA viruses. nih.gov The research identified that compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were specifically active against the respiratory syncytial virus in HeLa cells. nih.gov Furthermore, the compound [di(2-acetylbenzofuranyl-7-oxy)]-n-propane demonstrated activity against the influenza A virus in MDCK cells. nih.gov This suggests that the benzofuran nucleus is a viable starting point for the development of novel antiviral agents.

Protective Agents Against DNA Damage

Information regarding the role of this compound or related benzofuran derivatives as protective agents against DNA damage is not available in the reviewed scientific literature. While some benzofuran derivatives have been noted for their antioxidant properties, which can indirectly mitigate DNA damage, specific studies demonstrating a direct protective effect are lacking. biomolther.orgnih.gov

Neuroscience Research and Psychoactive Effects of Benzofuran Derivatives

Research into the derivatives of benzofuran has unveiled a complex pharmacological profile, with certain structural modifications leading to compounds with significant psychoactive and neuroactive properties. These derivatives often interact with key monoamine neurotransmitter systems, including those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).

One notable area of research is on benzofuran analogues of amphetamines, which are recognized as novel psychoactive substances (NPS). researchgate.netjuniperpublishers.com Compounds such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) have been studied for their stimulant and entactogenic effects, which are often compared to those of MDMA (3,4-methylenedioxymethamphetamine). researchgate.netresearchgate.net These substances primarily act as monoamine releasers and uptake inhibitors. nih.govnih.gov

Another significant derivative, (-)-1-(benzofuran-2-yl)-2-propylaminopentane ((-)BPAP), has been identified as a highly potent and selective enhancer of the impulse propagation-mediated release of catecholamines and serotonin in the brain. nih.gov This compound and its analogues represent a different class of neuroactive agents that modulate, rather than directly elicit, neurotransmitter release. nih.govwikipedia.org

Furthermore, synthetic derivatives like the 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines (LINS01 series) have been designed to target specific receptors in the brain, such as dopaminergic and histaminergic receptors, with investigations into their neurotoxic or neuroprotective potentials. nih.govresearchgate.net

Detailed Research Findings

Psychoactive Benzofuran Derivatives (e.g., 5-APB, 6-APB):

Studies have shown that psychoactive benzofurans like 5-APB and 6-APB are potent substrates for dopamine, norepinephrine, and serotonin transporters (DAT, NET, and SERT), leading to the release of these neurotransmitters. nih.govnih.gov Their pharmacological profile is similar to that of MDMA, acting as indirect monoamine agonists. researchgate.netnih.gov In vitro studies have demonstrated that these compounds inhibit the uptake of norepinephrine and serotonin more than dopamine. nih.gov They also interact with serotonin receptors, particularly as partial agonists at 5-HT2A receptors and as agonists at 5-HT2B receptors. researchgate.netnih.gov The interaction with the 5-HT2A receptor is consistent with hallucinogenic properties, while the stimulant effects are attributed to their action on monoamine transporters. uclan.ac.uk

The entactogenic effects, characterized by increased empathy and sociability, are thought to arise from this combined action on multiple neurotransmitter systems. researchgate.net Research in rat models has confirmed that these benzofuran derivatives induce significant elevations in extracellular dopamine and serotonin levels in the brain and lead to pronounced behavioral activation. researchgate.netnih.gov

Neurotransmitter Release Enhancers (e.g., (-)BPAP):

(-)BPAP represents a distinct class of neuroactive benzofurans. It is classified as a monoaminergic activity enhancer (MAE), meaning it selectively enhances the release of neurotransmitters that occurs as a result of nerve impulses. wikipedia.org This is a different mechanism from amphetamine-like releasing agents, which cause a flood of neurotransmitter release independent of neuronal firing. wikipedia.org

Research has shown that (-)BPAP is a highly potent enhancer of the release of serotonin, norepinephrine, and dopamine. nih.govwikipedia.org Its mechanism of action is linked to the trace amine-associated receptor 1 (TAAR1), where it potentiates vesicular dopamine release. mdpi.com In animal models, (-)BPAP has been shown to be significantly more potent than the well-known MAO-B inhibitor and catecholaminergic activity enhancer, (-)-deprenyl (selegiline), in counteracting tetrabenazine-induced deficits. nih.gov Furthermore, studies on cultured hippocampal neurons have indicated that (+/-)BPAP may offer neuroprotective effects against β-amyloid-induced neurotoxicity at very low concentrations. nih.gov

Receptor-Targeted Derivatives (LINS01 Series):

The LINS01 series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives were designed as ligands for histamine (B1213489) H3 and dopamine D2 and D3 receptors. nih.govresearchgate.net Research has explored their neurotoxicity and potential protective effects in cell culture models of cocaine-induced neurotoxicity. nih.gov These studies are crucial for understanding the structure-activity relationships of benzofuran derivatives and for developing compounds with specific therapeutic actions, such as anti-inflammatory or neuroprotective agents, by targeting particular receptor systems in the brain. nih.gov

Interactive Data Tables

Table 1: Pharmacological Profile of Selected Psychoactive Benzofuran Derivatives

| Compound | Primary Mechanism of Action | Receptor Interactions | Primary Subjective Effects |

| 5-APB | Monoamine Releaser and Reuptake Inhibitor nih.gov | 5-HT2A and 5-HT2B Agonist nih.govuclan.ac.uk | Stimulant, Entactogen, Hallucinogen uclan.ac.uk |

| 6-APB | Monoamine Releaser and Reuptake Inhibitor nih.gov | 5-HT2A and 5-HT2B Agonist nih.gov | Stimulant, Entactogen psychonautwiki.org |

Table 2: Pharmacological Profile of Selected Neuroactive Benzofuran Derivatives

| Compound | Primary Mechanism of Action | Key Research Findings |

| (-)BPAP | Monoaminergic Activity Enhancer (MAE) wikipedia.org | Potently enhances impulse-driven release of serotonin, norepinephrine, and dopamine; acts via TAAR1; shows neuroprotective potential. nih.govnih.govmdpi.com |

| LINS01 Series | Dopamine (D2/D3) and Histamine (H3) Receptor Ligands nih.govresearchgate.net | Investigated for neurotoxicity and potential protective effects against cocaine-induced neurotoxicity in cell models. nih.gov |

Future Directions and Research Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One serves as a versatile starting point for the synthesis of new derivatives with potentially superior biological activity. researchgate.net The benzofuran (B130515) nucleus is a common feature in compounds exhibiting anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. rsc.orgresearchgate.netmedcraveonline.com Researchers are actively designing and synthesizing novel benzofuran derivatives by introducing various substituents and functional groups to the core ring system.

A common synthetic strategy involves the reaction of substituted o-hydroxyacetophenones with chloroacetone (B47974) to form the initial benzofuran ketone. mdpi.comnih.gov Subsequent modifications, such as bromination of a methyl group using N-bromosuccinimide (NBS), can yield bromoalkyl derivatives, which have shown high cytotoxicity in cancer cell lines. mdpi.comnih.gov Chemical modifications often involve introducing substituents like methoxy (B1213986) (–OCH3) and ethoxy (–OCH2CH3) groups onto the benzene (B151609) ring to influence properties such as lipophilicity and, consequently, biological activity. mdpi.comnih.gov For instance, a series of benzofuran acylhydrazones were developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. taylorandfrancis.com Similarly, hybrid compounds that combine the benzofuran moiety with other pharmacologically active heterocycles like 1,2,3-triazoles are being synthesized to explore enhanced bioactivity. researchgate.net These synthetic efforts aim to generate libraries of novel compounds for screening against various diseases, providing a foundation for developing new therapeutic agents. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacophores

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of benzofuran derivatives influences their biological efficacy. nih.govnih.gov These studies help to identify the key structural features, or pharmacophores, required for potent and selective activity. For benzofuran-based compounds, SAR analyses have revealed several important trends.

Substitutions at the C-2 position of the benzofuran ring have been found to be critical for cytotoxic activity. medcraveonline.comnih.gov The nature of the substituent at this position can significantly impact the compound's selectivity towards cancer cells versus normal cells. nih.gov Furthermore, the addition of halogen atoms, such as bromine, to the benzofuran structure has consistently resulted in a significant enhancement of anticancer activities. nih.gov

Recent research has also focused on creating hybrid benzofuran derivatives by incorporating other heterocyclic rings like chalcone, triazole, piperazine, and imidazole (B134444). nih.gov This approach aims to combine the pharmacological benefits of multiple pharmacophores into a single molecule. nih.gov By systematically modifying the benzofuran scaffold and evaluating the biological activities of the resulting analogues, researchers can build comprehensive SAR models. These models are invaluable for the rational design of new derivatives with optimized potency and selectivity for their intended biological targets. nih.govnih.gov

Exploration of New Biological Targets and Mechanisms of Action

While benzofurans are known to possess a broad spectrum of biological activities, ongoing research seeks to identify novel biological targets and elucidate their mechanisms of action. taylorandfrancis.commdpi.commdpi.com The diverse therapeutic potential of these compounds, including anticancer, antibacterial, and antiviral effects, suggests they interact with multiple cellular pathways. researchgate.netnih.gov

In oncology, benzofuran derivatives have been shown to exert their effects through various mechanisms. taylorandfrancis.com Some derivatives act as inhibitors of crucial enzymes like protein kinases (e.g., GSK-3β, mTOR, Src kinase, CDK2), farnesyltransferase, and carbonic anhydrases. taylorandfrancis.com Others have been identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. taylorandfrancis.comnih.gov Another identified mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comnih.govresearchgate.net For example, certain bromoalkyl derivatives of benzofuran have been found to induce apoptosis in leukemia cells by targeting tubulin. nih.govresearchgate.net

Beyond cancer, researchers are exploring other therapeutic areas. Benzofuran derivatives have been investigated as potential treatments for neurodegenerative conditions and as anti-infective agents against a variety of microorganisms. mdpi.comnih.gov The exploration of new targets includes investigating their potential to modulate the activity of proteins involved in viral replication, bacterial survival, and inflammatory processes. rsc.orgresearchgate.net Identifying these new targets and understanding the underlying molecular mechanisms will open up new avenues for the therapeutic application of benzofuran-based compounds. mdpi.com

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Enzyme (Kinase) | CDK2 | Anticancer | taylorandfrancis.com |

| Enzyme (Demethylase) | LSD1 | Anticancer | taylorandfrancis.comnih.gov |

| Structural Protein | Tubulin | Anticancer | nih.govresearchgate.net |

| Enzyme (Oxidoreductase) | DsbA | Antibacterial (Antivirulence) | mdpi.comnih.gov |

| Enzyme (Transferase) | Farnesyltransferase | Anticancer | taylorandfrancis.com |

Development of Antivirulence Compounds Targeting Bacterial Enzymes (e.g., DsbA)

A novel and promising direction in antibacterial research is the development of antivirulence compounds, which disarm pathogenic bacteria rather than killing them directly. This approach may reduce the selective pressure that drives antibiotic resistance. The bacterial enzyme DsbA, a thiol-disulfide oxidoreductase, has been identified as a key antivirulence target in many Gram-negative bacteria. mdpi.comnih.govnih.govsemanticscholar.org DsbA is essential for the proper folding of numerous virulence factors, such as toxins and adhesins, that bacteria need to establish an infection. mdpi.comsemanticscholar.org

Researchers have successfully used a fragment-based drug discovery approach to identify benzofuran-based inhibitors of Escherichia coli DsbA (EcDsbA). mdpi.comnih.gov In this strategy, a library of small chemical fragments is screened to find weak binders to the target protein. mdpi.comsemanticscholar.org One such screen identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with millimolar affinity for EcDsbA. mdpi.comnih.govsemanticscholar.org

This initial benzofuran fragment was then chemically elaborated, meaning its structure was systematically modified to improve its binding affinity and inhibitory activity. mdpi.comnih.gov X-ray crystallography has shown that these benzofuran analogues bind to a hydrophobic groove on the surface of DsbA, adjacent to its catalytic active site. mdpi.comsemanticscholar.orgmonash.edu Further structure-based design led to the synthesis of 2,6-disubstituted benzofuran analogues that inhibit DsbA's oxidative activity. nih.gov This work demonstrates the potential to develop the benzofuran scaffold into a novel class of antivirulence drugs that target bacterial enzymes like DsbA. mdpi.comnih.govsemanticscholar.org

Application in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has become a powerful and efficient strategy in modern drug discovery, and the benzofuran scaffold is well-suited for this approach. drugdiscoverychemistry.comnih.govdrughunter.com FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govdrughunter.com These initial fragment hits then serve as starting points for optimization into more potent, drug-like lead compounds. nih.govnih.gov

The development of DsbA inhibitors is a prime example of the application of FBDD to the benzofuran scaffold. mdpi.comnih.govsemanticscholar.org A benzofuran fragment was identified as a binder to the DsbA enzyme, and through iterative cycles of chemical synthesis and structural analysis (such as X-ray crystallography and NMR), this initial hit was grown and elaborated into a more potent inhibitor. mdpi.comnih.govfrontiersin.org This process highlights a key advantage of FBDD: it allows for a more thorough exploration of chemical space with a smaller number of compounds compared to traditional high-throughput screening (HTS). drughunter.comnih.gov

The versatility of the benzofuran core makes it an attractive scaffold for inclusion in fragment libraries. mdpi.comresearchgate.net Its relatively simple, rigid structure can be systematically modified to probe interactions within a target's binding site. The successful application of FBDD in developing benzofuran-based DsbA inhibitors serves as a blueprint for targeting other challenging proteins, including those involved in protein-protein interactions, which have historically been considered "undruggable". nih.govdrugdiscoverychemistry.com

Q & A

Q. How can degradation pathways of this compound under storage conditions be monitored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。